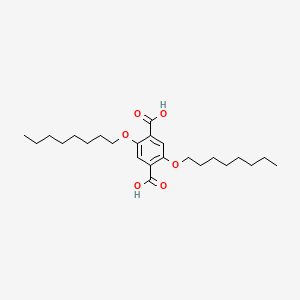
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of two octyloxy groups attached to the benzene ring at the 2 and 5 positions, and two carboxylic acid groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid typically involves the esterification of terephthalic acid with octanol, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The ester is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function.
Comparison with Similar Compounds
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid: A simpler benzenedicarboxylic acid with two carboxylic acid groups at the 1 and 2 positions.
Isophthalic acid: Another benzenedicarboxylic acid with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid: The parent compound of this compound, with carboxylic acid groups at the 1 and 4 positions.
The uniqueness of this compound lies in the presence of the octyloxy groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
107502-78-3 |
|---|---|
Molecular Formula |
C24H38O6 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,5-dioctoxyterephthalic acid |
InChI |
InChI=1S/C24H38O6/c1-3-5-7-9-11-13-15-29-21-17-20(24(27)28)22(18-19(21)23(25)26)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
RDCTWKJFUAAPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)O)OCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


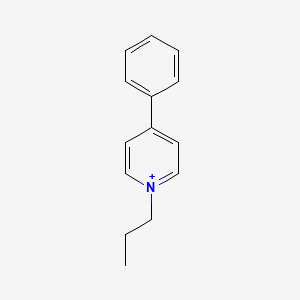
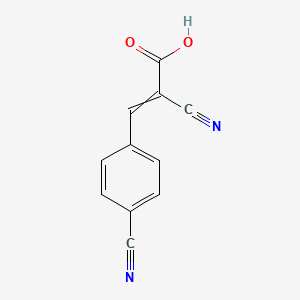
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
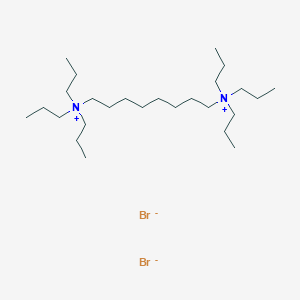
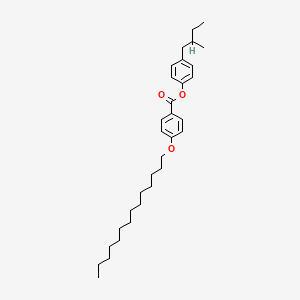
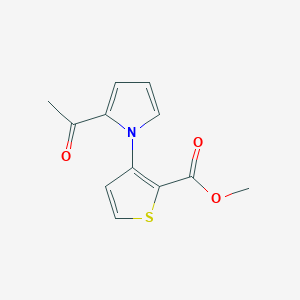
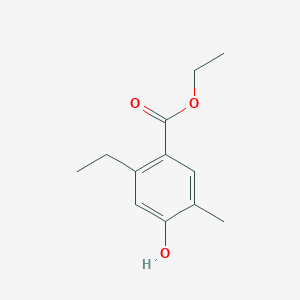
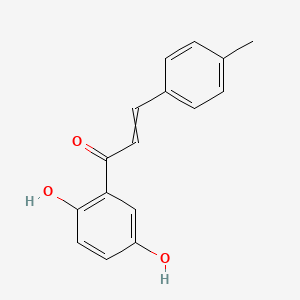
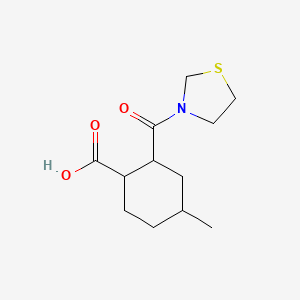


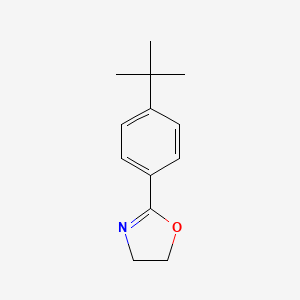
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

